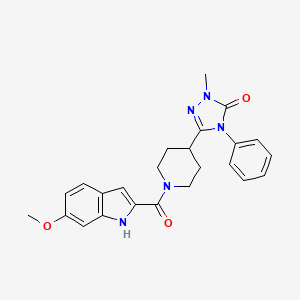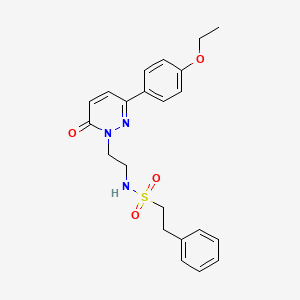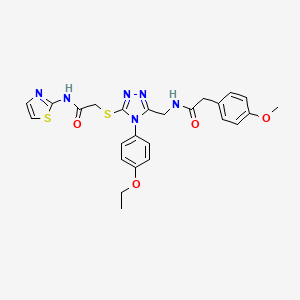![molecular formula C20H17Cl2NOS2 B2358937 3-[(2,6-ジクロロベンジル)スルファニル]-N-(3,4-ジメチルフェニル)-2-チオフェンカルボキサミド CAS No. 251097-40-2](/img/structure/B2358937.png)
3-[(2,6-ジクロロベンジル)スルファニル]-N-(3,4-ジメチルフェニル)-2-チオフェンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide is a chemical compound with the molecular formula C20H17Cl2NOS2 It is known for its unique structure, which includes a thiophene ring, a dichlorobenzyl group, and a dimethylphenyl group
科学的研究の応用
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide typically involves the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorobenzyl group: This step often involves a nucleophilic substitution reaction where a dichlorobenzyl halide reacts with a thiol group.
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
作用機序
The mechanism by which 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorobenzyl and dimethylphenyl groups can enhance binding affinity to these targets, while the thiophene ring may facilitate electron transfer or other chemical processes.
類似化合物との比較
Similar Compounds
- **3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-furanecarboxamide
- 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-pyridinecarboxamide
Uniqueness
The uniqueness of 3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or binding affinities, making it valuable for specific applications.
特性
IUPAC Name |
3-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3,4-dimethylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NOS2/c1-12-6-7-14(10-13(12)2)23-20(24)19-18(8-9-25-19)26-11-15-16(21)4-3-5-17(15)22/h3-10H,11H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPFSLAHNHOUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CS2)SCC3=C(C=CC=C3Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)


![N-[(4-fluorophenyl)methyl]-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2358860.png)


![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)







